2,8-Diazaspiro[4.5]decane is a heterocyclic organic compound characterized by a spirocyclic structure, where a piperidine ring shares a single carbon atom with a pyrrolidine ring. This unique structural feature makes it a valuable scaffold in medicinal chemistry for developing various pharmaceutical agents. [] While its source in nature remains unclear, 2,8-Diazaspiro[4.5]decane derivatives have demonstrated potential in various therapeutic areas. This document will focus on the chemical and biological aspects of the molecule and its derivatives, excluding drug-related information like dosage and side effects.
2,8-Diazaspiro[4.5]decane belongs to the class of spiro compounds, which are characterized by having two or more rings that share a single atom. It is specifically classified as a bicyclic amine due to the presence of two nitrogen atoms within its structure. The compound is often explored in the context of pharmaceutical development, particularly for its role as an active pharmaceutical ingredient.
The synthesis of 2,8-diazaspiro[4.5]decane can be achieved through several methods, often involving multi-step synthetic pathways that utilize readily available starting materials.
The molecular structure of 2,8-diazaspiro[4.5]decane can be described as follows:
2,8-Diazaspiro[4.5]decane participates in various chemical reactions due to its functional groups:
The mechanism of action for 2,8-diazaspiro[4.5]decane and its derivatives primarily revolves around their ability to inhibit specific enzymes and receptors:
The physical and chemical properties of 2,8-diazaspiro[4.5]decane are crucial for understanding its behavior in biological systems:
The applications of 2,8-diazaspiro[4.5]decane are primarily found within medicinal chemistry:
2,8-Diazaspiro[4.5]decane (chemical formula: C₈H₁₆N₂, MW: 140.23 g/mol) features a distinctive spirocyclic scaffold comprising two nitrogen-containing rings connected at a central quaternary carbon atom (spiro atom) [1] . The core structure consists of a piperidine ring (six-membered) fused to a pyrrolidine ring (five-membered) via the spiro carbon, creating orthogonal ring planes that influence its three-dimensional conformation [4] [8]. This [4.5] spirocyclic notation indicates that one ring has five atoms (including the spiro atom) and the other has six atoms. The tertiary amines (at positions 2 and 8) confer basicity and serve as key sites for functionalization, as evidenced by numerous derivatives like 8-benzyl-2,8-diazaspiro[4.5]decane (C₁₅H₂₂N₂, MW: 230.35 g/mol) [3] [8]. Stereoelectronically, the spiro junction restricts conformational flexibility, while the nitrogen lone pairs enable hydrogen bonding and metal coordination, making this scaffold valuable for designing bioactive molecules with defined spatial orientations.
Table 1: Core Structural Features of 2,8-Diazaspiro[4.5]decane
Feature | Description |
---|---|
Molecular Formula | C₈H₁₆N₂ |
Molecular Weight | 140.23 g/mol |
Ring System | Bicyclic spiro[4.5]decane |
Nitrogen Positions | Tertiary amines at positions 2 and 8 |
Key Derivatives | Boc-protected, benzylated, methylated, and carbonyl-functionalized variants |
NMR Spectroscopy: ¹H NMR of the parent compound reveals distinct signals for protons near the spiro center (e.g., methylene groups at ~δ 2.5–3.5 ppm) and ring methylenes influenced by nitrogen electron density. For derivatives like 8-benzyl-2-methyl-2,8-diazaspiro[4.5]decane (C₁₆H₂₄N₂, MW: 244.37 g/mol), aromatic protons (δ 7.2–7.3 ppm) and N-methyl groups (δ 2.2–2.4 ppm) provide signature shifts [8] [9]. ¹³C NMR resolves the spiro carbon at ~δ 40–50 ppm, with carbonyl carbons (e.g., in 2,8-diazaspiro[4.5]decan-3-one, C₈H₁₄N₂O) appearing at δ ~175 ppm [4] [7].
IR Spectroscopy: The carbonyl stretch in ketone derivatives (e.g., 2,8-diazaspiro[4.5]decan-3-one) appears at ~1700 cm⁻¹, while Boc-protected analogs (tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, C₁₃H₂₄N₂O₂) show carbonyl peaks at ~1680–1700 cm⁻¹ (urethane) [4] [6].
Mass Spectrometry: Electron ionization (EI-MS) of the parent compound displays a molecular ion peak at m/z 140.2 (M⁺·), consistent with C₈H₁₆N₂. Fragmentation patterns typically include loss of alkyl chains or ring-opening at the spiro center. High-resolution MS confirms derivatives like 8-[4-cyano-3-(trifluoromethyl)phenyl]-N⁴,N⁴-dimethyl-N²-(2-methylpropyl)-2,8-diazaspiro[4.5]decane-2,4-dicarboxamide (C₂₄H₃₂F₃N₅O₂, [M+H]⁺ m/z 480.3) [5].
Computational studies (e.g., density functional theory, DFT) reveal that 2,8-diazaspiro[4.5]decane adopts low-energy chair-boat or chair-chair conformations, with the spiro carbon enforcing ring puckering [8]. The energy barrier for nitrogen inversion is modulated by N-substituents: Benzyl groups (e.g., 8-benzyl-2-methyl-2,8-diazaspiro[4.5]decane) increase steric strain, elevating inversion energy by ~5–8 kcal/mol compared to unsubstituted analogs [8] [9]. Molecular electrostatic potential (MEP) maps show high electron density at both nitrogens, explaining their nucleophilicity in reactions like alkylation or acylation. For 2,8-diazaspiro[4.5]decan-3-one, the carbonyl group distorts the adjacent ring toward an envelope conformation, reducing symmetry and enhancing dipole moments (~3.5 D) [4] [7].
The physicochemical and spatial properties of 2,8-diazaspiro[4.5]decane differ markedly from smaller or larger diazaspiro cores:
Table 2: Comparative Analysis of Diazaspiro Scaffolds
Scaffold | Ring Size | Molecular Formula | MW (g/mol) | Key Properties | Derivative Example |
---|---|---|---|---|---|
2,8-Diazaspiro[4.5]decane | [4.5] | C₈H₁₆N₂ | 140.23 | Moderate 3D complexity; balanced lipophilicity (logP ~1.5) | 8-Benzyl variant (C₁₅H₂₂N₂, MW: 230.35) [3] |
2,7-Diazaspiro[4.4]nonane | [4.4] | C₇H₁₄N₂ | 126.20 | Higher ring strain; reduced steric bulk | Dihydrobromide salt (C₇H₁₆Br₂N₂, MW: 288.03) |
2,7-Diazaspiro[3.5]nonane | [3.5] | C₇H₁₄N₂ | 126.20 | Compact, rigid core; enhanced aqueous solubility | Dihydrochloride salt (C₇H₁₆Cl₂N₂, MW: 199.12) |
1-Oxa-7-azaspiro[4.5]decane | [4.5] | C₈H₁₅NO | 141.22 | Oxygen-for-nitrogen swap; altered H-bonding capacity | Not listed in results |
The [4.5] ring system offers superior conformational diversity over [3.5] or [4.4] analogs, enabling optimized target binding in drug design. Lipophilicity trends show that spiro[4.5] scaffolds (e.g., logP ~1.5 for C₈H₁₆N₂) balance membrane permeability and solubility better than more polar [3.5] systems [5] [6]. N-substitution further tunes properties: Boc protection (tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, C₁₃H₂₄N₂O₂, MW: 240.34 g/mol) lowers basicity, while benzyl groups enhance lipophilicity (e.g., logP ~3.0 for C₁₆H₂₄N₂) [6] [8].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: